molecular formula C11H15NO2 B1297512 Pentamethylnitrobenzene CAS No. 13171-59-0

Pentamethylnitrobenzene

Cat. No.: B1297512
CAS No.: 13171-59-0
M. Wt: 193.24 g/mol
InChI Key: RBDSUVKUGRWOPC-UHFFFAOYSA-N
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Description

Pentamethylnitrobenzene is an organic compound with the molecular formula C11H15NO2. It is characterized by the presence of five methyl groups attached to a benzene ring, along with a nitro group (NO2). This compound is known for its unique chemical properties and has been the subject of various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentamethylnitrobenzene can be synthesized through the nitration of pentamethylbenzene. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group onto the benzene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Pentamethylnitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Various electrophiles such as halogens or alkylating agents.

Major Products Formed

    Nitration: Dinitro derivatives.

    Reduction: Pentamethylaminobenzene.

    Substitution: Halogenated or alkylated pentamethylbenzene derivatives.

Scientific Research Applications

Pentamethylnitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of pentamethylnitrobenzene involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact molecular pathways and targets involved in these interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentamethylnitrobenzene is unique due to the presence of both multiple methyl groups and a nitro group on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1,2,3,4,5-pentamethyl-6-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-6-7(2)9(4)11(12(13)14)10(5)8(6)3/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDSUVKUGRWOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333810
Record name Pentamethylnitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13171-59-0
Record name Pentamethylnitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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